molecular formula C19H14IN3O5S B5200008 3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

Cat. No.: B5200008
M. Wt: 523.3 g/mol
InChI Key: PHNJXULYPBIVNR-UHFFFAOYSA-N
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Description

3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is a versatile compound used in various scientific research fields. Its unique structure, which includes both iodophenyl and nitrophenyl groups, allows for diverse applications ranging from pharmaceutical development to catalyst synthesis.

Preparation Methods

The synthesis of 3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-iodoaniline with sulfonyl chloride to form 4-iodophenylsulfonamide. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The iodophenyl group can participate in reduction reactions, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group, using reagents such as organolithium or Grignard reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.

Scientific Research Applications

3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the synthesis of catalysts and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular pathways. The iodophenyl group can undergo substitution reactions, modifying the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar compounds to 3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide include:

    3-[(4-iodophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide: This compound has a similar structure but with a different position of the nitro group, affecting its reactivity and applications.

    3-[(4-iodophenyl)sulfamoyl]-N-(4-methylphenyl)benzamide:

The uniqueness of this compound lies in its combination of functional groups, allowing for a wide range of chemical reactions and applications.

Properties

IUPAC Name

3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14IN3O5S/c20-14-4-6-16(7-5-14)22-29(27,28)18-3-1-2-13(12-18)19(24)21-15-8-10-17(11-9-15)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNJXULYPBIVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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